molecular formula C14H11BrF3N3O2 B6591968 N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820603-91-5

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B6591968
CAS No.: 1820603-91-5
M. Wt: 390.15 g/mol
InChI Key: SWVMKKRYYAVGBI-UHFFFAOYSA-N
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Description

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 4-bromophenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. The N-methylglycine side chain introduces polarity, balancing solubility and membrane permeability .

Properties

IUPAC Name

2-[[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMKKRYYAVGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145539
Record name Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
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Molecular Weight

390.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820603-91-5
Record name Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820603-91-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H10BrF3N3O
  • Molecular Weight : 356.14 g/mol
  • CAS Number : 1820666-09-8
  • MDL Number : MFCD16614308

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the bromophenyl moiety. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can lead to increased membrane permeability and interaction with biological targets .

1. Enzyme Inhibition Studies

Research has demonstrated that compounds containing similar structural motifs exhibit significant inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) Inhibition : Compounds with trifluoromethyl groups have shown moderate inhibition against COX-2, suggesting potential anti-inflammatory properties. For instance, related derivatives exhibited IC50 values ranging from 10 to 20 μM against COX-2 .
  • Cholinesterase Inhibition : The compound has been evaluated for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In related studies, derivatives showed IC50 values indicating moderate inhibition, which may have implications for neurodegenerative diseases .

2. Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:

  • Breast Cancer Cell Line (MCF-7) : Preliminary results indicated that certain derivatives exhibited cytotoxicity with IC50 values in the low micromolar range, suggesting potential as anticancer agents .

Case Study 1: Antitumor Activity

A study investigated a series of pyrimidine derivatives, including this compound, for their antitumor activity in xenograft models. The results indicated that these compounds could reduce tumor growth significantly compared to controls, highlighting their potential therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of similar compounds in animal models. The results showed a reduction in inflammatory markers and symptoms in treated groups versus untreated controls, supporting the hypothesis that this compound may possess anti-inflammatory properties through COX inhibition .

Summary of Biological Activities

Activity TypeAssay TypeObserved EffectIC50 Value (μM)
Enzyme InhibitionCOX-2Moderate inhibition10 - 20
Enzyme InhibitionAChEModerate inhibition13.2 - 19.2
CytotoxicityMCF-7 Cell LineSignificant cytotoxicityLow micromolar
Antitumor ActivityXenograft ModelsReduced tumor growthNot specified
Anti-inflammatoryAnimal ModelsReduction in inflammatory markersNot specified

Scientific Research Applications

Medicinal Chemistry

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing properties, which may increase the compound's affinity for biological targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders .

The compound's unique structure allows it to interact with various biological targets:

  • Receptor Binding : The bromophenyl and trifluoromethyl groups may facilitate binding to specific receptors, making it a candidate for drug development aimed at modulating receptor activity .
  • Anti-inflammatory Properties : Similar pyrimidine derivatives have shown promise in reducing inflammation, suggesting that this compound could possess similar properties .

Material Science

In addition to its biological applications, this compound is explored for its utility in material science:

  • Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing novel polymers or nanomaterials due to its ability to participate in various chemical reactions, such as cross-coupling and polymerization .

Case Study 1: Anticancer Activity Evaluation

A study conducted on derivatives of pyrimidine compounds demonstrated that those containing bromine and trifluoromethyl groups exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound over 48 hours. Results indicated an IC50 value significantly lower than control compounds, highlighting the potential of this compound as an effective anticancer agent .

Case Study 2: Enzyme Inhibition Mechanism

Research investigating the enzyme inhibition properties of similar pyrimidine derivatives found that compounds with a trifluoromethyl group effectively inhibited key metabolic enzymes. Using kinetic assays, the study established that these compounds could reduce enzyme activity by over 50% at low micromolar concentrations. This suggests potential applications in drug design targeting metabolic pathways associated with diabetes and obesity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at the 6-position of the pyrimidine ring and modifications to the glycine side chain. Key comparisons are summarized below:

Substituent Variations at the 6-Position

Compound Name 6-Position Substituent Molecular Formula Molecular Weight Key Properties/Effects References
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-Bromophenyl C₁₃H₁₁BrF₃N₃O₂ ~378 High lipophilicity (Br contributes to logP); strong π-π interactions; moderate solubility due to glycine.
N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Cyclopropyl C₁₁H₁₂F₃N₃O₂ 275.23 Reduced steric bulk compared to bromophenyl; lower molecular weight; enhanced metabolic stability (aliphatic group).
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Methoxyphenyl C₁₃H₁₂F₃N₃O₃ 315.25 Methoxy group increases polarity and solubility; electron-donating effects may alter electronic properties of pyrimidine.
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 2-Chlorophenyl C₁₃H₁₁ClF₃N₃O₂ 345.70 Chlorine offers moderate electronegativity and lower molecular weight than bromine; ortho-substitution may hinder binding due to steric hindrance.
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Thienyl C₁₁H₈F₃N₃O₂S 303.26 Thiophene introduces sulfur-based interactions; planar structure favors π-stacking; lower lipophilicity than bromophenyl.
N-[6-(2,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 2,4-Dimethoxyphenyl C₁₆H₁₆F₃N₃O₄ 371.32 Methoxy groups enhance solubility but may increase metabolic lability (demethylation); para-substitution optimizes steric compatibility.

Modifications to the Glycine Side Chain

Compound Name Glycine Modification Molecular Formula Molecular Weight Key Properties/Effects References
This compound N-Methylglycine C₁₃H₁₁BrF₃N₃O₂ ~378 Methylation reduces hydrogen-bonding capacity compared to glycine but improves metabolic stability.
N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Glycine (unmethylated) C₁₂H₉F₃N₄O₂ 298.22 Unmethylated glycine increases polarity and potential for hydrogen bonding; may enhance solubility but reduce membrane permeability.
N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine N-Methylglycine + benzothiophene C₁₆H₁₂F₃N₃O₂S 367.35 Benzothiophene enhances aromatic interactions; methylated glycine balances solubility and stability.

Research Findings and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) in the target compound likely enhances binding to electron-rich regions in enzymes or receptors compared to methoxyphenyl analogs (electron-donating) .
  • Solubility vs. Lipophilicity : Methoxy and glycine modifications increase solubility but may reduce cell permeability, while bromine and trifluoromethyl groups enhance lipophilicity for membrane penetration .

Computational and Structural Analysis

  • Docking Studies : AutoDock Vina predicts stronger binding affinity for bromophenyl derivatives compared to chlorophenyl analogs due to bromine’s polarizability and van der Waals interactions .
  • Crystallography : SHELX-based structural analyses reveal that the trifluoromethyl group induces a planar conformation in the pyrimidine ring, optimizing π-stacking with aromatic residues .

Preparation Methods

Cyclization of β-Keto Esters with Guanidine Derivatives

A patent outlines the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate. The process begins with methyl p-bromophenylacetate, which undergoes cyclization with formamidine hydrochloride under basic conditions (20–30°C, 15–17 hours), yielding a dihydroxypyrimidine intermediate. Subsequent chlorination with phosgene in toluene at 95–105°C for 3–5 hours replaces hydroxyl groups with chlorine atoms, achieving an 84.5–91.8% yield.

Key Steps:

  • Esterification: p-Bromophenylacetic acid → methyl p-bromophenylacetate (catalytic esterification).

  • Cyclization: Reaction with formamidine hydrochloride (92% yield).

  • Chlorination: Phosgene-mediated substitution (84.5% yield).

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is typically introduced via nucleophilic trifluoromethylation or through the use of pre-functionalized building blocks.

Direct Trifluoromethylation of Pyrimidine

In a related study, trifluoromethyl groups were introduced to pyridine rings using CF₃Cu reagents under copper catalysis. Adapting this to pyrimidines would involve reacting 4-chloro-6-(4-bromophenyl)pyrimidin-2-amine with a trifluoromethylating agent (e.g., TMSCF₃) in the presence of a fluoride source. However, this method risks over-fluorination and requires stringent temperature control (0–5°C).

Use of Trifluoromethyl-Containing Precursors

An alternative approach synthesizes the pyrimidine ring with the -CF₃ group already in place. For example, cyclizing a β-keto ester derived from trifluoromethylacetic acid with guanidine could yield 4-(trifluoromethyl)pyrimidine directly. This method reduces post-cyclization modifications but demands high-purity starting materials.

Coupling of N-Methylglycine Moiety

The final step involves attaching N-methylglycine to the pyrimidine core. This typically proceeds via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination.

Nucleophilic Aromatic Substitution

Replacing a chlorine atom at the 2-position of the pyrimidine with N-methylglycine is feasible under basic conditions. In a representative procedure, sarcosine (N-methylglycine) reacts with 4,6-dichloropyrimidine derivatives in refluxing isopropyl alcohol (48 hours, 66–86% yield). The reaction benefits from polar aprotic solvents like DMF, which stabilize the transition state.

Optimized Conditions:

  • Solvent: Isopropyl alcohol or ethanol/water mixtures.

  • Temperature: Reflux (80–100°C).

  • Catalyst: Phosphotungstic acid (72.6% yield in ethanol at 80°C).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers regioselectivity for challenging substrates. Using Pd(OAc)₂/Xantphos as a catalyst system, the 2-chloro group of the pyrimidine can couple with N-methylglycine’s amine group in toluene at 110°C (12–24 hours). This method avoids harsh bases but requires anhydrous conditions and inert atmosphere.

Optimization and Yield Improvements

Solvent and Catalytic Systems

Comparative studies highlight solvent effects on reaction efficiency:

Solvent Yield (%) Reaction Time Reference
Isopropyl alcohol66–8648 hours
Ethanol/water72.66 hours
Benzene (Dean-Stark)764–7 hours

Microwave-assisted synthesis reduces reaction times significantly. For example, irradiating a mixture of sarcosine and pyrimidine halide in methanol at 100°C for 1 hour under 750 Torr achieves 82–84% yield.

Chlorination Alternatives

Phosgene, while effective, poses safety risks. Patent demonstrates that N,N-dimethylaminopyridine (DMAP) mitigates side reactions during chlorination, but alternatives like POCl₃ or SOCl₂ warrant exploration for industrial applications.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Traditional Stepwise Synthesis:

    • Total Yield: ~60% (cyclization 92% × chlorination 84.5% × coupling 76%).

    • Drawbacks: Multi-step purification, phosgene use.

  • Microwave-Assisted One-Pot Synthesis:

    • Yield: 82–84%.

    • Advantages: Reduced time (1 hour vs. 48 hours), lower energy input.

Q & A

Q. What are the established synthetic routes for N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation, nucleophilic substitution, and glycine derivatization. A common approach involves:

Pyrimidine Core Construction : Reacting 4-bromophenylacetone with trifluoromethyl-containing reagents to form the pyrimidine backbone.

Substitution Reactions : Introducing the bromophenyl group via Suzuki-Miyaura coupling or halogen exchange .

N-Methylglycine Attachment : Using coupling agents like EDCI/HOBt for amide bond formation under inert conditions .

  • Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalysts (Pd(PPh₃)₄ for coupling). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl at δ ~110 ppm in ¹³C, bromophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.05) .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structural refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and analyze using Olex2 .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer :
  • DFT Optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Compare calculated NMR shifts (via GIAO method) with experimental data.
  • Discrepancy Analysis : Large deviations (>0.5 ppm) may indicate solvent effects or crystal packing forces. Re-optimize models with implicit solvent (e.g., PCM for DMSO) .
  • Validation : Cross-check with solid-state NMR or variable-temperature studies to assess dynamic effects .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Substituent Variation :

Replace 4-bromophenyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.

Modify the trifluoromethyl group to assess steric impact .

  • Biological Assays :

Kinase Inhibition : Test against PI3Kα using ADP-Glo™ assays (IC₅₀ determination) .

Cellular Uptake : Use fluorescent analogs (e.g., BODIPY tags) to quantify permeability in A549/MCF-7 cells .

  • Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent properties with activity .

Q. How can crystallographic data from SHELXL be used to validate the compound’s stereochemical configuration?

  • Methodological Answer :
  • Data Collection : Acquire high-resolution (<1.0 Å) datasets. Use TWINABS for absorption correction .
  • Refinement : In SHELXL, apply restraints for disordered trifluoromethyl groups. Validate via R-factor convergence (R₁ < 5%) .
  • Validation Tools : Check using PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across different assay platforms?

  • Methodological Answer :
  • Source Identification : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Normalization : Use Z’-factor to assess assay robustness. Replicate experiments with internal controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity or Western blotting for downstream target modulation .

Experimental Design

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • PK Studies : Administer intravenously (2 mg/kg) in Sprague-Dawley rats. Collect plasma at 0.5–24 h post-dose. Analyze via LC-MS/MS for half-life (t₁/₂) and bioavailability .
  • Toxicity Screening : Conduct acute toxicity in zebrafish embryos (LC₅₀ determination) and genotoxicity via Ames test .

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